3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide
Overview
Description
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which can mimic certain bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and facilitates various synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out under mild conditions using reducing agents such as lithium aluminum hydride or catalytic hydrogenation . The reaction is generally performed in an inert atmosphere to prevent oxidation and degradation of the intermediate products.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow reactors. The key steps involve the preparation of the spirocyclic oxetanyl nitrile precursor, followed by its reduction and subsequent Boc protection. The use of automated systems and real-time monitoring ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as primary amines.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: Investigated for its potential as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites that are typically occupied by natural substrates or inhibitors. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
- 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
- 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
- 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane
Uniqueness
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide is unique due to its specific structural features, such as the Boc protecting group and the bicyclic framework. These characteristics confer enhanced stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 6-carbamoyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-7-4-8(6-14)9(7)10(13)15/h7-9H,4-6H2,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOMULREOSJHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123343 | |
Record name | 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-91-6 | |
Record name | 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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